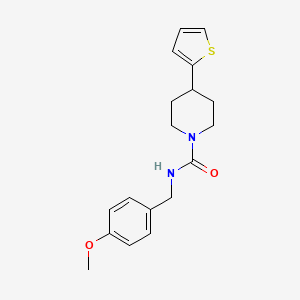
(1R,2R)-1,2-Dimethylcyclopropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1R,2R)-1,2-Dimethylcyclopropane-1-sulfonyl chloride” likely refers to a chemical compound that contains a cyclopropane ring, which is a three-membered carbon ring, with sulfonyl chloride and methyl groups attached. The (1R,2R) notation indicates the stereochemistry of the compound, meaning the spatial arrangement of the atoms .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds are often synthesized through reactions involving sulfonyl chlorides . For instance, (1R,2R)-1,2-cyclohexanedimethanol can react with aromatic hydrocarbon sulfonyl chloride in the presence of a hydrophobic solvent to produce a related compound .Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a three-membered cyclopropane ring with the sulfonyl chloride and methyl groups attached. The (1R,2R) notation suggests that the compound has two chiral centers, leading to a specific three-dimensional arrangement of atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Nucleophilic Substitutions Catalyzed by Palladium
- Palladium-catalyzed nucleophilic substitutions of related compounds, like 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides, involve the formation of cyclopropylideneethyl derivatives, valuable as synthetic building blocks (Stolle et al., 1992).
Synthesis of Orphaned Cyclopropanes
- The synthesis of small molecules containing 1,1-dimethylcyclopropanes, which are challenging to synthesize via traditional metal-catalyzed methods, has been achieved using a unique platform involving dialkyl sulfonyl anions (Johnson et al., 2022).
Ionic Liquid Catalysts in Synthesis
- The use of sulfonic acid-functionalized pyridinium chloride, a novel ionic liquid, as an efficient and reusable catalyst for solvent-free synthesis, demonstrates the application of such chemicals in facilitating organic reactions (Moosavi-Zare et al., 2013).
Synthesis of Enantiomerically Pure Compounds
- The synthesis of chiral 2-alkoxy-1-alkynylcyclopropanes from glycidol derivatives, followed by functionalization to produce methylenecyclopropane end groups, highlights the utility of such compounds in creating enantiomerically pure substances (Bräse et al., 1996).
Hexahydroquinolines Synthesis
- Demonstrating the efficacy of sulfonic acid functionalized pyridinium chloride as a catalyst in the synthesis of hexahydroquinolines, this research underscores the importance of such compounds in facilitating complex organic syntheses (Khazaei et al., 2013).
Absolute Configuration of trans-Dimethylcyclopropane
- The study on the absolute configuration of trans-1,2-dimethylcyclopropane contributes to understanding the stereochemical aspects of such compounds (Doering & Kirmse, 1960).
Safety and Hazards
Properties
IUPAC Name |
(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2S/c1-4-3-5(4,2)9(6,7)8/h4H,3H2,1-2H3/t4-,5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCXNHWHHCZADY-RFZPGFLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1(C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@]1(C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
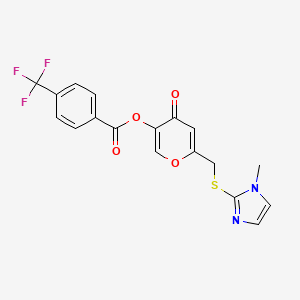
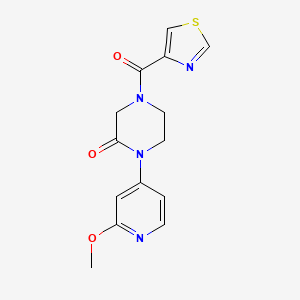
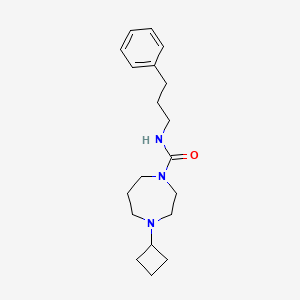
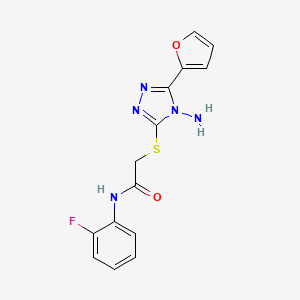
![2-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2659841.png)
![6-((3-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B2659843.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2659844.png)
![3-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)thiazolidine](/img/structure/B2659845.png)
![[2-(4-Ethylanilino)-2-oxoethyl] 4-tert-butylbenzoate](/img/structure/B2659846.png)
![Ethyl 4-{13-chloro-6-fluoro-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene}piperidine-1-carboxylate](/img/structure/B2659847.png)
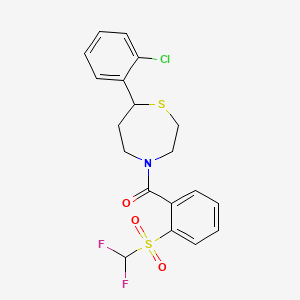
![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-ethyl-N-phenylacetamide](/img/structure/B2659851.png)

